3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
Overview
Description
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, also known as TKI-258, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. TKI-258 belongs to the class of tyrosine kinase inhibitors (TKIs) and has shown promising results in preclinical and clinical studies.
Mechanism of Action
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide works by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are essential for tumor growth and angiogenesis. This compound has been shown to have a higher binding affinity for VEGFR-2 than other TKIs, which makes it a potent inhibitor of angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on tumor growth and angiogenesis in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to reduce tumor size and angiogenesis in animal models of cancer. In clinical studies, this compound has been shown to be well-tolerated and has demonstrated promising results in patients with advanced solid tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is its potent inhibitory activity against multiple tyrosine kinases, which makes it a promising candidate for cancer treatment. However, the synthesis of this compound is complex and requires multiple steps, which can limit its availability for lab experiments. Additionally, this compound has been shown to have some off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of 3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide. One potential direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of this compound in the treatment of other diseases, such as diabetic retinopathy and macular degeneration. Furthermore, there is a need for the development of more potent and selective tyrosine kinase inhibitors, which can overcome the limitations of this compound and other existing TKIs.
Scientific Research Applications
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which play a crucial role in tumor angiogenesis and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-11(8(2)20-18-7)12(19)17-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBBFZKBHSCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.